2'-Desoxi Citidina-5,6-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2’-Deoxy Cytidine-5,6-d2” is a stable, isotopically labeled deoxycytidine analogue that is commonly used in biochemical research and drug development . It is the labelled analogue of 2’-Deoxy Cytidine, which is a deoxyribonucleoside used as an Eg5 kinesin modulator with antiproliferative and apoptosis-inducing activity .

Aplicaciones Científicas De Investigación

- 2'-Desoxi Citidina-5,6-d2 juega un papel crucial en la cuantificación de los niveles de hidroximetilación del ADN en muestras biológicas . Es capaz de producir enlaces cruzados intercatenarios en el ADN de doble cadena, lo que lo convierte en una herramienta valiosa para la investigación epigenética.

- Los investigadores han explorado el uso de This compound en células cancerosas. Específicamente, se ha desarrollado un conjugado de rodamina basado en pirrol (CS-1) para la detección y cuantificación selectivas de 2'-desoxi-5-(hidroximetil)citidina (5hmC) en células cancerosas humanas . Esta aplicación destaca su potencial en el diagnóstico y la terapia del cáncer.

Análisis de Hidroximetilación del ADN

Investigación del cáncer

En resumen, This compound tiene un gran potencial en diversos campos, desde la epigenética hasta el desarrollo de fármacos. Sus propiedades isotópicas únicas la convierten en una herramienta valiosa para comprender los procesos celulares y avanzar en el conocimiento científico . Si necesitas más detalles o aplicaciones adicionales, ¡no dudes en preguntar!

Mecanismo De Acción

Target of Action

The primary targets of 2’-Deoxy Cytidine-5,6-d2 include Thymidine kinase 2, mitochondrial, Class B acid phosphatase, and Deoxycytidine kinase . These enzymes play crucial roles in nucleotide metabolism, contributing to DNA synthesis and repair .

Mode of Action

2’-Deoxy Cytidine-5,6-d2 interacts with its targets by getting phosphorylated into its active triphosphate form within the cell . This process is facilitated by enzymes such as Deoxycytidine kinase . The active form of the compound can then incorporate into DNA, leading to various effects depending on the specific context .

Biochemical Pathways

The compound affects several biochemical pathways. It is commonly inactivated by cytidine deaminase (CDD) or deoxycytidine monophosphate deaminase (dCMP deaminase). Additional metabolic pathways, such as phosphorylation, can substantially contribute to its activation or inactivation . The compound’s metabolism can be influenced by cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase .

Pharmacokinetics

Similar compounds like 2’-deoxycytidine analogues have low systemic clearance, moderate volume of distribution, and a short elimination half-life . Renal clearance accounts for approximately 30 to 50% of total clearance . These properties can impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The result of the compound’s action can vary. For instance, some 2’-deoxycytidine analogues, once incorporated into DNA, can lead to premature chain termination, inhibiting DNA repair enzymes and ultimately leading to apoptosis . The specific effects of 2’-Deoxy Cytidine-5,6-d2 on molecular and cellular processes require further investigation.

Action Environment

The action, efficacy, and stability of 2’-Deoxy Cytidine-5,6-d2 can be influenced by various environmental factors. These may include the presence of specific enzymes, the state of the cell cycle, and the overall cellular environment. For instance, the presence of enzymes like CDD and dCMP deaminase can influence the compound’s activation or inactivation .

Análisis Bioquímico

Biochemical Properties

2’-Deoxy Cytidine-5,6-d2 interacts with various enzymes and proteins. For instance, it is a substrate for deoxycytidine kinase , an enzyme that plays a crucial role in the salvage of deoxyribonucleosides and the activation of nucleoside analogs .

Cellular Effects

Deoxycytidine analogues, which include 2’-Deoxy Cytidine-5,6-d2, are widely used for the treatment of malignant diseases . They are commonly inactivated by cytidine deaminase (CDD), or by deoxycytidine monophosphate deaminase (dCMP deaminase) .

Molecular Mechanism

The molecular mechanism of 2’-Deoxy Cytidine-5,6-d2 involves interactions with various biomolecules. For instance, it is a substrate for deoxycytidine kinase , which phosphorylates the compound, contributing to its activation or inactivation .

Temporal Effects in Laboratory Settings

It is known that the compound is stable if stored under recommended conditions .

Metabolic Pathways

2’-Deoxy Cytidine-5,6-d2 is involved in various metabolic pathways. It is a substrate for deoxycytidine kinase , and its metabolism can be influenced by cytidine deaminase (CDD) and deoxycytidine monophosphate deaminase (dCMP deaminase) .

Transport and Distribution

It is known that the compound is stable if stored under recommended conditions .

Subcellular Localization

It is known that the compound is stable if stored under recommended conditions .

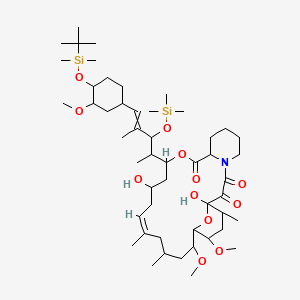

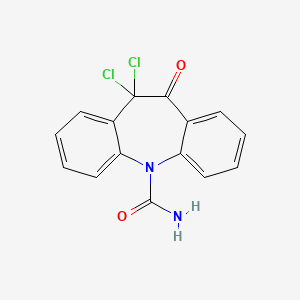

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for '2'-Deoxy Cytidine-5,6-d2' involves the conversion of starting material 2'-deoxy-5,6-dichlorocytidine to the final product through a series of reactions.", "Starting Materials": [ "2'-deoxy-5,6-dichlorocytidine", "Sodium borohydride", "Deuterium oxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Reduction of 2'-deoxy-5,6-dichlorocytidine with sodium borohydride in deuterium oxide to obtain 2'-deoxy-5,6-dichlorocytidine-5,6-d2", "Step 2: Treatment of 2'-deoxy-5,6-dichlorocytidine-5,6-d2 with methanol and hydrochloric acid to obtain 2'-deoxy-5,6-dichloro-5,6-dideoxycytidine-5,6-d2", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate", "Step 4: Acetylation of 2'-deoxy-5,6-dichloro-5,6-dideoxycytidine-5,6-d2 with acetic anhydride and pyridine to obtain '2'-Deoxy Cytidine-5,6-d2'" ] } | |

Número CAS |

1186526-91-9 |

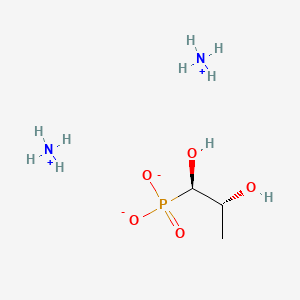

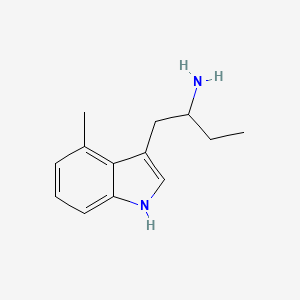

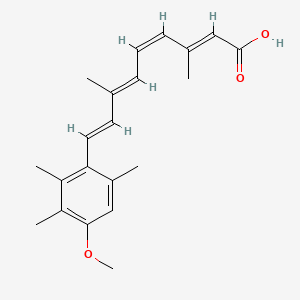

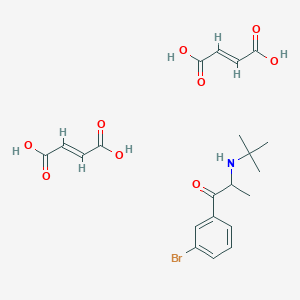

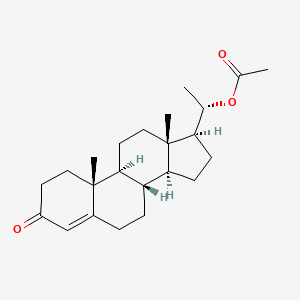

Fórmula molecular |

C9H13N3O4 |

Peso molecular |

229.232 |

Nombre IUPAC |

4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D |

Clave InChI |

CKTSBUTUHBMZGZ-AQAQJVFASA-N |

SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Sinónimos |

1-(2-Deoxy-β-D-ribofuranosyl)cytosine-d2; 4-Amino-1-(2-deoxy-β-D-erythro_x000B_-pentofuranosyl)-2(1H)-pyrimidinone-d2; Cytosine Deoxyribonucleoside-d2; Cytosine Deoxyriboside-d2; Deoxycytidine-d2; Deoxyribose Cytidine-d2; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)

![Phenylmethyl O-(N-Acetyl-alpha-neuraminosyl)-3-O-(beta-D-galactopyranosyl)-4-[2-(acetylamino)-2-deoxy]-beta-D-glucopyranoside](/img/structure/B583124.png)

![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)